molecular formula C15H20N6O4 B12544715 N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide CAS No. 653572-00-0

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide

Cat. No.: B12544715
CAS No.: 653572-00-0
M. Wt: 348.36 g/mol
InChI Key: FQPVSRPXOMFMKU-UHFFFAOYSA-N
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Description

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide: is a synthetic compound known for its fluorescent properties. It is often used in biochemical and biophysical research due to its ability to label and track various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.

Scientific Research Applications

Biological Research Applications

Fluorescent Probes
The compound is widely recognized for its utility as a fluorescent probe in biological systems. Its structure allows for selective binding to specific biological targets, making it valuable in imaging and tracking cellular processes. For example, derivatives of 7-nitro-2,1,3-benzoxadiazole have been synthesized to study receptor interactions and cellular signaling pathways. These probes exhibit high sensitivity and specificity, enabling researchers to visualize biological phenomena in real-time.

Case Study: Detection of Zinc Ions
A notable application of N-butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is its use in detecting zinc ions in cellular environments. The compound has demonstrated a linear response to Zn²⁺ concentrations ranging from 1 to 10 μM. This selectivity is crucial for studying zinc's role in various physiological processes and diseases .

Application Description Reference
Fluorescent ProbesUsed for imaging cellular processes
Zinc Ion DetectionDetects Zn²⁺ concentrations in biological samples

Therapeutic Development

Anticancer Research
this compound has been investigated for its potential anticancer properties. Studies have shown that compounds derived from benzoxadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study: Synergistic Effects with Chemotherapeutics
Research indicates that the combination of this compound with established chemotherapeutics like Paclitaxel enhances the overall efficacy against prostate tumors. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to treatment while simultaneously targeting specific signaling pathways involved in tumor growth .

Therapeutic Area Findings Reference
Anticancer ActivityInduces apoptosis and inhibits proliferation
Synergistic EffectsEnhances efficacy when combined with Paclitaxel

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science. Its fluorescent characteristics make it suitable for developing advanced materials such as sensors and light-emitting devices.

Case Study: Sensor Development
Recent advancements have focused on creating sensors that utilize the compound's fluorescence properties to detect environmental pollutants or metal ions. These sensors can provide rapid and sensitive detection methods that are essential for environmental monitoring .

Field Application Reference
Material ScienceDevelopment of fluorescent sensors

Mechanism of Action

The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to be used in a wide range of applications, from chemical analysis to biological imaging. Its unique combination of a piperazine ring and a nitrobenzoxadiazole moiety provides distinct fluorescent properties that are highly valuable in research and industry.

Biological Activity

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (CAS Number: 653572-00-0) is a chemical compound characterized by its unique benzoxadiazole moiety, which has been studied for various biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OC_{15}H_{20}N_{6}O, with a molecular weight of 296.36 g/mol. The structure includes a piperazine ring substituted with a butyl group and a nitro-benzoxadiazole moiety, which contributes to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Glutathione S-transferases (GSTs) : Research indicates that derivatives of 7-nitro-benzoxadiazole can inhibit GSTs, which are crucial in detoxifying harmful compounds in cells. This inhibition leads to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .
  • Fluorescent Detection of Zinc Ions : The compound exhibits high sensitivity for zinc ions (Zn²⁺), demonstrating a linear response in concentrations ranging from 1 to 10 μM. This property allows for in vivo detection of zinc levels in biological systems, such as pancreatic β cells and zebrafish larvae .
  • Antitumor Activity : Preliminary studies have shown that related compounds can induce cytotoxicity in various cancer cell lines through mechanisms involving apoptosis and cell migration inhibition. For example, piperazine derivatives have exhibited significant reductions in cell migration and viability in MDA-MB 231 and U87 MG cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GST InhibitionInduces apoptosis in tumor cells
Zinc Ion DetectionSensitive detection with linear response
CytotoxicityIC₅₀ values ranging from 34 to >100 µM
Cell MigrationSignificant reduction observed

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of piperazine derivatives similar to this compound. The results showed that these compounds significantly reduced the viability of MDA-MB 231 breast cancer cells with an IC₅₀ value lower than that of standard chemotherapeutics like albendazole .

Case Study 2: Apoptotic Pathways
Another study demonstrated that submicromolar concentrations of related benzoxadiazole derivatives triggered apoptotic pathways across several human tumor cell lines. The mechanism was linked to the disruption of cellular antioxidant defenses mediated by GST inhibition .

Properties

CAS No.

653572-00-0

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22)

InChI Key

FQPVSRPXOMFMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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